molecular formula C30H31NO3 B129672 Trioxifene CAS No. 63619-84-1

Trioxifene

货号 B129672
CAS 编号: 63619-84-1
分子量: 453.6 g/mol
InChI 键: IHGLINDYFMDHJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) with competitive binding activity against estradiol for the ERα and antagonistic activity against ERα-mediated gene expression . It was under preclinical and clinical development by Eli Lilly and Company for breast cancer and prostate cancer, but the development was abandoned .


Molecular Structure Analysis

Trioxifene has a molecular weight of 549.68 and its formula is C31H35NO6S . The molecule contains a total of 69 bonds, including 38 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 2 ethers (aromatic), and 1 Pyrrolidine .

科学研究应用

选择性雌激素受体调节剂(SERM)特性

Trioxifene,也称为LY133314,是一种选择性雌激素受体调节剂(SERM),具有与雌二醇竞争性结合雌激素受体α(ERα)的特性,并对ERα介导的基因表达具有拮抗活性。其在前列腺癌(PCa)实验模型中的有效性,特别是在雄激素非依赖性、转移性PCa中展示了其潜在的抗转移益处 (Neubauer et al., 2003)

抗肿瘤潜力

Trioxifene展示了潜在的抗肿瘤活性,特别是通过与雌激素竞争性结合雌激素受体α(ERα),从而抑制ERα介导的信号传导和基因表达。其固有的雌激素活性因组织而异,突显了一种细致的作用机制 (Definitions, 2020)

临床试验和效果

对三氧化二乙酸三氧化二乙酸酯在晚期乳腺癌中的I/II期研究显示出不同的反应率和对激素水平的显著影响。与他莫昔芬相比,Trioxifene在内分泌效应方面具有独特的作用机制和潜在的临床应用 (Witte et al., 1986)

分子和细胞影响

Trioxifene的烷氨基乙氧基侧链在其雌激素和抗雌激素特性中起着关键作用。对这一方面的研究阐明了药理作用和受体结合效率,有助于更好地理解其分子机制 (Jordan et al., 1982)

与其他抗雌激素的比较研究

与他莫昔芬等其他抗雌激素的比较研究揭示了Trioxifene与雌激素受体的独特相互作用,以及其在不同生物模型中的相对有效性和特性 (Black & Goode, 1980)

属性

IUPAC Name

[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLINDYFMDHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68307-81-3 (methanesulfonate)
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30212997
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioxifene

CAS RN

63619-84-1
Record name Trioxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63619-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trioxifene
Reactant of Route 2
Reactant of Route 2
Trioxifene
Reactant of Route 3
Trioxifene
Reactant of Route 4
Reactant of Route 4
Trioxifene
Reactant of Route 5
Reactant of Route 5
Trioxifene
Reactant of Route 6
Reactant of Route 6
Trioxifene

Citations

For This Compound
467
Citations
LJ Black, RL Goode - Life sciences, 1980 - Elsevier
… However, in adult mice tamoxifen was devoid of antagonism, and trioxifene was active only at a … Trioxifene activity was similar to tamoxifen at doses up to I00 ~g, but trioxifene was less …
Number of citations: 178 www.sciencedirect.com
CD Jones, LC Blaszczak, ME Goettel… - Journal of medicinal …, 1992 - ACS Publications
Triarylethylene antiestrogens, such as tamoxifen (la, Chart I), are of current medical and experimental interest due to their ability to suppress the growth of estrogen receptor (ER) …
Number of citations: 128 pubs.acs.org
VC Jordan, B Gosden - Molecular and cellular endocrinology, 1982 - Elsevier
… Trioxifene was a more potent antiestrogen than tamoxifen in immature rat … trioxifene but also essential for the effective estrogen receptor binding and pharmacological actions of trioxifene…
Number of citations: 106 www.sciencedirect.com
BL Neubauer, AM McNulty, M Chedid, K Chen… - Cancer Research, 2003 - AACR
… Trioxifene has demonstrated activity in dimethylbenzanthracene-induced mammary … and agonist activity of trioxifene in vitro. Our data show that trioxifene administration dramatically …
Number of citations: 53 aacrjournals.org
DP Rose, AH Fischer, VC Jordan - … Journal of Cancer and Clinical Oncology, 1981 - Elsevier
… trioxifene therapy (P < 0.04), but no different for ovariectomy and tamoxifen, or tamoxifen and trioxifene. … Further study of trioxifene's metabolites may increase our understanding of its …
Number of citations: 41 www.sciencedirect.com
RS Witte, B Pruitt, DC Tormey, S Moss, DP Rose… - Cancer, 1986 - Wiley Online Library
… occurred only in the trioxifene-treated patients. This implies an intrinsic estrogenic action of trioxifene in man. Trioxifene is no more efficacious than tamoxifen and has more toxicity. …
RW Lee, AU Buzdar, GR Blumenschein… - Cancer, 1986 - Wiley Online Library
… When used in vitro and in vivo, trioxifene has been shown to bind to the estradiol receptors … compared with trioxifene. In addition to its potent antiestrogenic activities, trioxifene has been …
V Craig Jordan - Journal of the National Cancer Institute, 1998 - academic.oup.com
On the basis of results from initial studies in the laboratory and extensive clinical testing, raloxifene (Evista) is now available to physicians as a bone maintenance therapy to prevent …
Number of citations: 104 academic.oup.com
LJ Black, CD Jones, RL Goode - Molecular and Cellular Endocrinology, 1981 - Elsevier
… and trioxifene declined. Furthermore, the RBA values of tamoxifen and trioxifene observed … significant dissociation of tamoxifen and trioxifene was detected under these conditions. At …
Number of citations: 54 www.sciencedirect.com
HU Bryant, PK Wilson, MD Adrian, HW Cole… - Journal of the Society for …, 1996 - infona.pl
… Tamoxifen, idoxifene, droloxifene and trioxifene exhibited … Tamoxifen, droloxifene, idoxifene, and trioxifene all … tamoxifen, droloxifene, idoxifene, trioxifene) and those with more complete …
Number of citations: 32 www.infona.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。